![molecular formula C15H20BNO4 B2507639 4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane CAS No. 2365173-64-2](/img/structure/B2507639.png)

4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

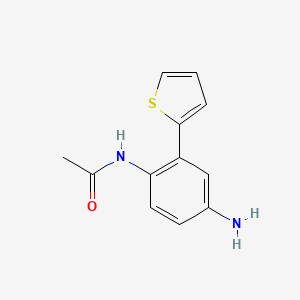

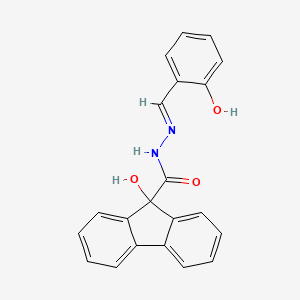

The compound 4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with significant applications in organic synthesis and materials science. While the specific compound is not directly described in the provided papers, the general class of dioxaborolanes is represented, which are known for their utility in various chemical reactions due to the Lewis acidic nature of the boron atom.

Synthesis Analysis

The synthesis of related dioxaborolane compounds involves the use of catalysts and specific reactants to form the boron-containing ring. For instance, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This suggests that similar catalytic methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials to include a 4-nitrophenyl group.

Molecular Structure Analysis

The molecular structure of dioxaborolanes is characterized by the presence of a boron atom within a five-membered ring, typically coordinated with two oxygen atoms and other substituents. The crystal structure of a related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reveals an orthorhombic space group with a tetracoordinated boron atom . This information provides insight into the potential geometry and bonding environment of the boron atom in the compound of interest.

Chemical Reactions Analysis

Dioxaborolanes are known to participate in various chemical reactions, often as catalysts or intermediates. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been shown to be an effective catalyst for the amide condensation of sterically demanding carboxylic acids . This indicates that the compound may also exhibit catalytic properties or reactivity that could be harnessed in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolanes can be inferred from their molecular structure and the nature of their substituents. The crystallographic data provided for a related compound indicates no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom . This suggests that the compound may also exhibit similar behavior, with the physical properties being influenced by the specific substituents attached to the boron center.

Applications De Recherche Scientifique

Nitrophenols in the Atmosphere

Nitrophenols, including 4-nitrophenol, are significant in atmospheric chemistry. They originate from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. Atmospheric nitration of phenol, leading to nitrophenols, occurs via gas and condensed phase reactions, impacting air quality and human health. These compounds are analyzed using techniques like HPLC and GC-MS to understand their sources, transformations, and environmental fate (Harrison et al., 2005).

Photosensitive Protecting Groups

Photosensitive protecting groups, such as 2-nitrobenzyl and 3-nitrophenyl groups, play a crucial role in synthetic chemistry. They offer a controlled method for protecting sensitive functional groups during chemical synthesis, with applications extending to the development of novel materials and drugs. These groups can be removed under specific light conditions, showcasing their versatility in complex chemical reactions (Amit et al., 1974).

Environmental and Health Impacts of Nitro Compounds

The genotoxicity of nitrosoureas, which share structural motifs with nitrophenyl compounds, has been extensively studied. These compounds are potent mutagens, inducing mutations across a wide range of biological systems. Their use in research underscores the broader impacts of nitro compounds on health and environment, necessitating careful handling and understanding of their biological effects (Shibuya & Morimoto, 1993).

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO4/c1-11(12-6-8-13(9-7-12)17(18)19)10-16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIQPERHGDRPRE-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)

![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)

![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)